molecular formula C24H26N4O3 B11008284 4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide

4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide

Cat. No.: B11008284
M. Wt: 418.5 g/mol
InChI Key: BBIYTKMANCVPKG-UHFFFAOYSA-N
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Description

4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in the industrial production of complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and benzimidazole-containing molecules. Examples include:

Uniqueness

What sets 4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide apart is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

8-methoxy-4-oxo-N-[3-(1-propan-2-ylbenzimidazol-2-yl)propyl]-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H26N4O3/c1-15(2)28-19-10-5-4-9-18(19)27-21(28)12-7-13-25-24(30)17-14-26-22-16(23(17)29)8-6-11-20(22)31-3/h4-6,8-11,14-15H,7,12-13H2,1-3H3,(H,25,30)(H,26,29)

InChI Key

BBIYTKMANCVPKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCCNC(=O)C3=CNC4=C(C3=O)C=CC=C4OC

Origin of Product

United States

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